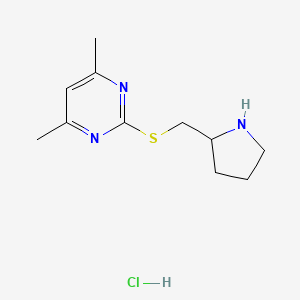

4,6-Dimethyl-2-((pyrrolidin-2-ylmethyl)thio)pyrimidine hydrochloride

Description

Chemical Identification and Nomenclature

4,6-Dimethyl-2-((pyrrolidin-2-ylmethyl)thio)pyrimidine hydrochloride is a heterocyclic organic compound with systematic IUPAC name 4,6-dimethyl-2-(pyrrolidin-2-ylmethylsulfanyl)pyrimidine hydrochloride . Its molecular formula is C₁₁H₁₈ClN₃S , corresponding to a molecular weight of 259.80 g/mol . The compound is registered under CAS number 1420888-87-4 and MDL identifier MFCD24381073 .

The structural identity is further confirmed via SMILES notation: CC1=CC(C)=NC(SCC2NCCC2)=N1.[H]Cl , which encodes the pyrimidine core, methyl substituents at positions 4 and 6, a thioether-linked pyrrolidin-2-ylmethyl group, and a hydrochloride counterion. Analytical characterization methods such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) are typically employed to verify purity and structural integrity, though specific spectral data for this compound remain underrepresented in publicly available literature.

| Property | Value |

|---|---|

| CAS Registry Number | 1420888-87-4 |

| Molecular Formula | C₁₁H₁₈ClN₃S |

| Molecular Weight | 259.80 g/mol |

| IUPAC Name | 4,6-dimethyl-2-(pyrrolidin-2-ylmethylsulfanyl)pyrimidine hydrochloride |

| Storage Conditions | Room temperature (<15°C recommended) |

Historical Context and Research Significance

The compound emerged as part of broader efforts to explore pyrimidine derivatives for pharmacological and materials science applications. Pyrimidines, as privileged scaffolds in medicinal chemistry, have been extensively studied since the mid-20th century for their antiviral, antimicrobial, and anticancer properties. The incorporation of thioether and pyrrolidine moieties into pyrimidine systems gained traction in the 2010s, driven by their potential to enhance bioavailability and target specificity.

Key advancements include the development of sulfoxidation protocols for pyrimidine thioethers, as demonstrated in a 2024 study where hydrogen peroxide-mediated oxidation yielded sulfonyl derivatives with retained bioactivity. Parallel work in 2021 highlighted the role of S-substituted pyrimidines as plant growth stimulators, though 4,6-dimethyl-2-((pyrrolidin-2-ylmethyl)thio)pyrimidine hydrochloride itself remains underexplored in agricultural contexts. Recent synthetic routes emphasize condensation reactions between 4,6-dimethylpyrimidine-2-thiol hydrochloride and pyrrolidine-containing electrophiles, followed by hydrochloric acid salt formation.

Structural Features and Functional Groups

The compound’s structure comprises three distinct regions:

- Pyrimidine Core : A six-membered aromatic ring with nitrogen atoms at positions 1 and 3. Methyl groups at positions 4 and 6 enhance steric bulk and modulate electronic properties.

- Thioether Linkage : A sulfur atom bridges the pyrimidine C2 position and the pyrrolidin-2-ylmethyl group. This linkage introduces conformational flexibility and influences redox reactivity.

- Pyrrolidine Substituent : A five-membered saturated nitrogen heterocycle attached via a methylene group. The pyrrolidine ring’s puckered geometry may facilitate interactions with biological targets through hydrogen bonding and van der Waals forces.

The hydrochloride salt form improves solubility in polar solvents such as methanol, as noted in solubility profiles. Crystallographic data, while unavailable for this specific compound, suggest analog-specific packing patterns influenced by hydrogen bonding between the protonated pyrrolidine nitrogen and chloride ions.

Functional Group Interactions :

- The thioether group (-S-) participates in nucleophilic substitution reactions, enabling further derivatization.

- Pyrrolidine’s secondary amine can act as a hydrogen bond donor or acceptor, critical for molecular recognition in biological systems.

- Methyl groups at C4 and C6 positions impart hydrophobicity, potentially enhancing membrane permeability.

Properties

IUPAC Name |

4,6-dimethyl-2-(pyrrolidin-2-ylmethylsulfanyl)pyrimidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3S.ClH/c1-8-6-9(2)14-11(13-8)15-7-10-4-3-5-12-10;/h6,10,12H,3-5,7H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSGXMMRQOBCRCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)SCC2CCCN2)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18ClN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dimethyl-2-((pyrrolidin-2-ylmethyl)thio)pyrimidine hydrochloride typically involves multiple steps, starting with the formation of the pyrimidine core. One common approach is the reaction of a suitable pyrimidine derivative with a thiol-containing compound under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate may be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.

Substitution: Nucleophilic substitution reactions can be facilitated using reagents like alkyl halides.

Major Products Formed: The reactions can lead to the formation of various derivatives, depending on the reagents and conditions used. For example, oxidation may produce sulfoxides or sulfones, while reduction can yield thioethers or thiols.

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds similar to 4,6-Dimethyl-2-((pyrrolidin-2-ylmethyl)thio)pyrimidine hydrochloride exhibit notable antimicrobial activities. For instance, related pyrrolidine derivatives have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds often range from 0.0039 mg/mL to 0.025 mg/mL, indicating potent antibacterial properties.

Applications in Medicinal Chemistry

4,6-Dimethyl-2-((pyrrolidin-2-ylmethyl)thio)pyrimidine hydrochloride has been explored for its potential therapeutic applications:

- Anticancer Activity : Pyrimidine derivatives are known for their anticancer properties due to their ability to inhibit key enzymes involved in cancer cell proliferation.

- Anticonvulsant Effects : Some studies suggest that related compounds exhibit anticonvulsant activity, making them candidates for further investigation in neurological disorders.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of pyrimidine derivatives demonstrated that 4,6-Dimethyl-2-((pyrrolidin-2-ylmethyl)thio)pyrimidine hydrochloride exhibited significant antibacterial activity against multiple strains of bacteria. The study highlighted the compound's potential as a lead structure for developing new antibacterial agents .

Case Study 2: Anticancer Potential

In another research project focusing on the anticancer properties of pyrimidine derivatives, 4,6-Dimethyl-2-((pyrrolidin-2-ylmethyl)thio)pyrimidine hydrochloride was tested for its ability to inhibit cancer cell lines in vitro. Results indicated a dose-dependent inhibition of cell growth, suggesting its potential as a therapeutic agent in cancer treatment .

Mechanism of Action

The mechanism by which 4,6-Dimethyl-2-((pyrrolidin-2-ylmethyl)thio)pyrimidine hydrochloride exerts its effects depends on its molecular targets and pathways. It may interact with enzymes, receptors, or other biomolecules, leading to specific biological outcomes. The exact mechanism would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Key Observations :

- The pyrrolidine moiety introduces a secondary amine, which may participate in hydrogen bonding or ionic interactions in biological systems, contrasting with the tertiary amine in piperidine/piperazine derivatives .

- Chlorine substituents (e.g., in 4,6-dichloro-2-methylpyrimidine) increase electrophilicity, making the compound reactive for further functionalization .

Physicochemical Properties

- Solubility : Hydrochloride salts (e.g., target compound, piperidine analog) exhibit higher aqueous solubility compared to neutral analogs like 4,6-dimethyl-2-(methylthio)pyrimidine .

- Lipophilicity : The pyrrolidin-2-ylmethylthio group likely increases logP compared to hydroxyl or methoxy substituents, enhancing blood-brain barrier penetration .

- Stability : Thioether linkages are generally stable under physiological conditions, whereas hydroxyl groups may undergo oxidation or conjugation .

Biological Activity

4,6-Dimethyl-2-((pyrrolidin-2-ylmethyl)thio)pyrimidine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies, highlighting its pharmacological potential and mechanisms of action.

Synthesis of 4,6-Dimethyl-2-((pyrrolidin-2-ylmethyl)thio)pyrimidine Hydrochloride

The synthesis of 4,6-Dimethyl-2-((pyrrolidin-2-ylmethyl)thio)pyrimidine hydrochloride typically involves multi-step organic reactions. The compound can be synthesized through a reaction between appropriate pyrimidine derivatives and pyrrolidine, followed by the introduction of a thioether group. This method allows for high yields and purity, making it suitable for further biological evaluation .

Antimicrobial Properties

Recent studies have demonstrated that compounds related to pyrimidine derivatives exhibit notable antimicrobial activities. For instance, related pyrrolidine derivatives have shown effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds often range from 0.0039 mg/mL to 0.025 mg/mL, indicating potent antibacterial properties .

The biological activity of 4,6-Dimethyl-2-((pyrrolidin-2-ylmethyl)thio)pyrimidine hydrochloride may be attributed to its ability to interact with bacterial cell membranes and inhibit essential metabolic pathways. The presence of the thioether group enhances the lipophilicity of the molecule, facilitating its penetration into bacterial cells .

Case Studies

- Study on Antibacterial Activity : A comparative study evaluated the antibacterial effects of various pyrrolidine derivatives, including 4,6-Dimethyl-2-((pyrrolidin-2-ylmethyl)thio)pyrimidine hydrochloride. The results indicated that this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria. The study reported MIC values that positioned it among the more effective compounds tested .

- Antifungal Activity Assessment : Another investigation focused on the antifungal properties of related compounds revealed that certain derivatives showed promising activity against Candida albicans and other fungal strains. The antifungal efficacy was measured using similar MIC methodologies, confirming the potential of these derivatives in treating fungal infections .

Summary of Biological Activities

Q & A

Q. How does protonation state affect crystallographic properties, and what crystallization techniques improve crystal quality?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.